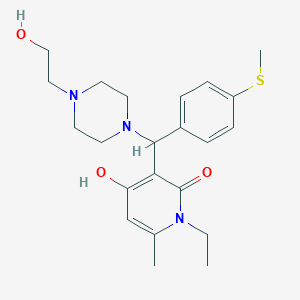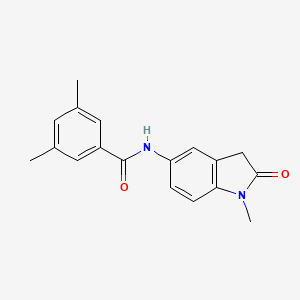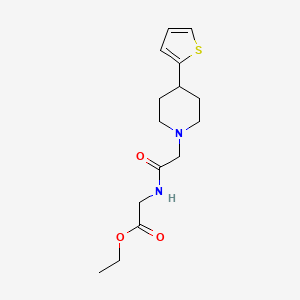![molecular formula C21H18ClF3N2O3 B2972185 5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-80-5](/img/structure/B2972185.png)
5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one” has a molecular formula of C21H18ClF3N2O3 and an average mass of 438.827 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a chloro group, a trifluoromethyl group, a benzyl group, and a 3-methylbutanoyl group .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Research on derivatives of isatin, which shares a structural motif with the specified compound, has shown promising antibacterial and antifungal properties. A study by Khalid, Sumrra, and Chohan (2020) developed isatin-derived metal chelates that exhibited significant antimicrobial activity against selected fungal and bacterial species, suggesting potential applications in developing new antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).
Anticancer Research
Compounds structurally related to the queried chemical have been explored for their potential anticancer properties. Penthala, Reddy, and Crooks (2011) synthesized novel N-benzyl aplysinopsin analogs, demonstrating potent in vitro cytotoxicity against melanoma and ovarian cancer cell lines, indicating the relevance of such compounds in anticancer drug development (Penthala, Reddy, & Crooks, 2011).
Material Science and Liquid Crystals
In the field of materials science, compounds with fluorocarbon segments have been used to induce smectic layering in nematic liquid crystals. Small and Pugh (2002) demonstrated that polymers with short fluorocarbon segments can organize into smectic layers, highlighting potential applications in the development of advanced liquid crystalline materials (Small & Pugh, 2002).
Synthesis and Chemical Transformations
The compound's structural framework is conducive to various synthetic transformations, contributing to the synthesis of novel organic compounds. For instance, the work by Ichikawa, Wada, Fujiwara, and Sakoda (2002) on the disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, leading to the formation of fluorinated hetero- and carbocycles, showcases the versatility of such compounds in synthetic organic chemistry (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Propriétés
IUPAC Name |
[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O3/c1-12(2)8-18(28)30-26-19-16-10-15(22)6-7-17(16)27(20(19)29)11-13-4-3-5-14(9-13)21(23,24)25/h3-7,9-10,12H,8,11H2,1-2H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDQRYLWWPNPP-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B2972103.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972105.png)



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)
![Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate](/img/structure/B2972113.png)

![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)


![N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972121.png)
